molecular formula C21H31N3O4S B4620535 1-(cyclopropylmethyl)-4-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperazine

1-(cyclopropylmethyl)-4-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperazine

Cat. No. B4620535
M. Wt: 421.6 g/mol
InChI Key: DPCIUAMPEMJACQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(cyclopropylmethyl)-4-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperazine and related compounds involves multiple steps, including nucleophilic substitution reactions and modifications of piperazine derivatives. Compounds based on a similar skeleton, 1-[4-(4-arylsulfonyl)phenylmethyl]-4-(1-aroyl-4-piperidinyl)-piperazine, have been synthesized to achieve high levels of selectivity and affinity for specific receptors, showcasing the complexity and potential of such molecules in scientific research (McCombie et al., 2002).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-benzhydryl-4-methanesulfonyl-piperazine, has been characterized by spectroscopic techniques and X-ray crystallography, revealing details like the chair conformation of the piperazine ring and the distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2007). These structural insights are crucial for understanding the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

Chemical reactions involving the compound include substitution reactions that lead to a variety of derivatives with potential pharmacological activities. For instance, the reactivity of the piperazine moiety under different conditions can lead to the formation of compounds with significant anti-acetylcholinesterase activity (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined by the molecular structure and functional groups of the compound. Studies on similar compounds have detailed the crystal class, space group, and cell parameters, which are essential for understanding the compound's stability and interactions (Naveen et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are influenced by the compound's functional groups and overall structure. The sulfonamide and piperazine components play significant roles in the compound's activity, as evidenced by research into similar molecules for their potential pharmacological applications (Cioffi et al., 2016).

Scientific Research Applications

Enzymatic Metabolism and Drug Development

A study detailed the in vitro oxidative metabolism of a novel antidepressant, Lu AA21004, highlighting the enzymatic processes involved in its metabolic pathway. This research is pivotal for understanding the metabolism of complex molecules, including those similar to "1-(cyclopropylmethyl)-4-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperazine," and can contribute to the development of new therapeutic agents with improved efficacy and safety profiles (Hvenegaard et al., 2012).

Structure-Activity Relationship (SAR)

Research on the synthesis and SAR of M(2)-selective muscarinic receptor ligands based on the 1-[4-(4-arylsulfonyl)phenylmethyl]-4-(1-aroyl-4-piperidinyl)-piperazine skeleton provides insights into designing selective receptor ligands. Such studies are fundamental for the development of new drugs targeting specific receptors, offering potential treatments for various disorders (McCombie et al., 2002).

Crystal Structure Analysis

The synthesis and crystal structure analysis of 1-benzhydryl-4-methanesulfonyl-piperazine by Naveen et al. (2007) contribute to the understanding of molecular configurations and are crucial for drug design processes. Crystallography provides valuable information for predicting the behavior of pharmaceutical compounds in biological systems and for optimizing drug efficacy (Naveen et al., 2007).

Antimicrobial and Antioxidant Activities

The investigation of benzamide derivatives as selective serotonin 4 receptor agonists illustrates the potential of piperazine-based compounds in enhancing gastrointestinal motility. This research opens avenues for developing novel prokinetic agents that could offer therapeutic benefits for gastrointestinal disorders with reduced side effects (Sonda et al., 2004).

properties

IUPAC Name

[4-(cyclopropylmethyl)piperazin-1-yl]-[2-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4S/c1-29(26,27)24-10-8-18(9-11-24)28-20-5-3-2-4-19(20)21(25)23-14-12-22(13-15-23)16-17-6-7-17/h2-5,17-18H,6-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCIUAMPEMJACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)OC2=CC=CC=C2C(=O)N3CCN(CC3)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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